molecular formula C13H13NO4 B11864499 4-(1,3-Dioxoisoindolin-2-yl)-2-methylbutanoic acid

4-(1,3-Dioxoisoindolin-2-yl)-2-methylbutanoic acid

Cat. No.: B11864499
M. Wt: 247.25 g/mol
InChI Key: NTNRYARBBSOPSP-UHFFFAOYSA-N
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Description

4-(1,3-Dioxoisoindolin-2-yl)-2-methylbutanoic acid is a compound that belongs to the class of isoindoline-1,3-dione derivatives These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxoisoindolin-2-yl)-2-methylbutanoic acid typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One commonly employed method involves the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent . Another approach includes the reaction of 4-(1,3-dioxoisoindolin-2-yl)butanoic acid with thionyl chloride and bromine under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxoisoindolin-2-yl)-2-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-(1,3-Dioxoisoindolin-2-yl)-2-methylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxoisoindolin-2-yl)-2-methylbutanoic acid involves its interaction with specific molecular targets. In the context of its anticonvulsant activity, it is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system . This modulation helps in stabilizing neuronal activity and preventing seizures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Dioxoisoindolin-2-yl)-2-methylbutanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with GABA receptors and its potential use in various fields make it a compound of significant interest.

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-2-methylbutanoic acid

InChI

InChI=1S/C13H13NO4/c1-8(13(17)18)6-7-14-11(15)9-4-2-3-5-10(9)12(14)16/h2-5,8H,6-7H2,1H3,(H,17,18)

InChI Key

NTNRYARBBSOPSP-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C(=O)C2=CC=CC=C2C1=O)C(=O)O

Origin of Product

United States

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